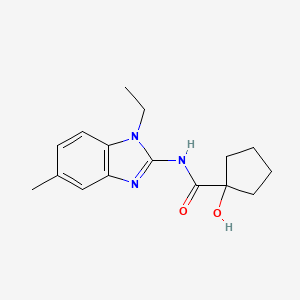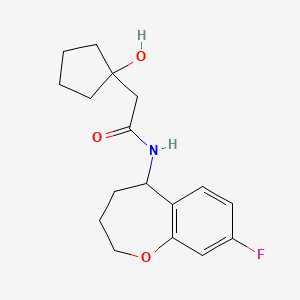![molecular formula C14H27NO2 B6637901 [3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol, also known as TMC-1, is a compound that has been widely studied for its potential use in scientific research. TMC-1 is a cyclic tertiary amine that belongs to the class of compounds known as aminocyclohexanols. This molecule has a unique structure that makes it an interesting candidate for various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of [3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in many important physiological processes, including muscle contraction, heart rate regulation, and cognitive function. By inhibiting acetylcholinesterase, this compound may increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its acetylcholinesterase inhibitory activity, this compound has been found to have antioxidant and anti-inflammatory properties. This compound has also been shown to have a protective effect on the liver, reducing the damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol in scientific research is its unique structure, which makes it an interesting candidate for various applications. However, the synthesis of this compound is a complex process that requires specialized equipment and skilled chemists. Additionally, the effects of this compound on different biological systems are not fully understood, and further research is needed to fully elucidate its mechanism of action.
Orientations Futures
There are many potential future directions for the study of [3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol. One area of interest is the development of new drugs based on the structure of this compound. Another potential application is the use of this compound as a tool for studying the role of acetylcholine in various physiological processes. Additionally, further research is needed to fully understand the effects of this compound on different biological systems and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol can be synthesized through a multi-step process involving the reaction of cyclohexanone with a primary amine, followed by a series of chemical transformations that result in the formation of the final product. The synthesis of this compound is a complex process that requires skilled chemists and specialized equipment.
Applications De Recherche Scientifique
[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol has been studied extensively for its potential use in scientific research, particularly in the field of pharmacology. This compound has been shown to have a variety of biological activities, including antiviral, antibacterial, and antifungal properties. This compound has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which plays a crucial role in the transmission of nerve impulses.
Propriétés
IUPAC Name |
[3,3,5-trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-11-6-13(2,3)9-14(7-11,10-16)15-12-4-5-17-8-12/h11-12,15-16H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXRRZWMZDCOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(CO)NC2CCOC2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methylbenzenesulfonamide](/img/structure/B6637821.png)
![1-[4-(hydroxymethyl)piperidin-1-yl]-3-(1H-indol-5-yl)propan-1-one](/img/structure/B6637824.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-2-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B6637826.png)
![N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(1H-indol-5-yl)propanamide](/img/structure/B6637834.png)
![1-[(5-chloropyridin-2-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6637839.png)

![1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637851.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B6637865.png)
![[3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol](/img/structure/B6637872.png)
![[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6637874.png)
![1-(3,5-dimethylphenyl)-N-[(1-hydroxycyclopentyl)methyl]-N,5-dimethylpyrazole-3-carboxamide](/img/structure/B6637881.png)
![4-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6637882.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B6637888.png)
